(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide
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Overview
Description
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of 4-aminobenzaldehyde with N-methylacetamide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired enamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of a methyl group.
(2E)-3-(4-Aminophenyl)-N-ethylprop-2-enamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl group provides a different steric and electronic environment compared to similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
(E)-3-(4-aminophenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMLKEOEFBYKPK-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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